Nitrendipine Dipropyl Ester

Übersicht

Beschreibung

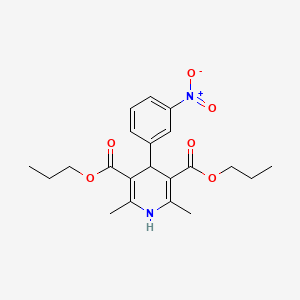

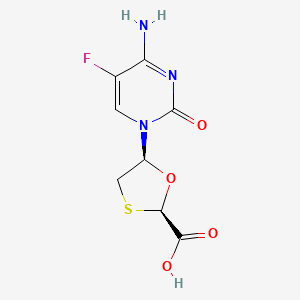

Nitrendipine Dipropyl Ester is a compound with the molecular formula C21H26N2O6 . It is also known by other names such as dipropyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate and LERCANIDIPINEIMPURITY2 .

Molecular Structure Analysis

The molecular structure of Nitrendipine Dipropyl Ester includes a dihydropyridine ring, which is a common feature in calcium channel blockers . The InChI string for this compound isInChI=1S/C21H26N2O6/c1-5-10-28-20(24)17-13(3)22-14(4)18(21(25)29-11-6-2)19(17)15-8-7-9-16(12-15)23(26)27/h7-9,12,19,22H,5-6,10-11H2,1-4H3 . Physical And Chemical Properties Analysis

Nitrendipine Dipropyl Ester has a molecular weight of 402.4 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 7 . The compound has a rotatable bond count of 9 . Its exact mass and monoisotopic mass are both 402.17908655 g/mol . The topological polar surface area of the compound is 110 Ų .Wissenschaftliche Forschungsanwendungen

1. Antihypertensive Activity Evaluation

- Summary of Application: Nitrendipine and its analogues have been synthesized and their antihypertensive activities were evaluated in spontaneously hypertensive rats (SHR). The antihypertensive activity of nitrendipine analogues can be improved by properly lengthening its alkyl chain in 3- or 5-position .

- Methods of Application: The antihypertensive activities in spontaneously hypertensive rats (SHR) were evaluated by intragastric (ig) administration .

- Results or Outcomes: It was found that 5-n-heptyl 3-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate exhibited the strongest antihypertensive effect amongst eight compounds .

2. Photodegradation Profiling

- Summary of Application: Nitrendipine is a dihydropyridine drug, which is well-known as a photodegradable pharmaceutical. The photochemical reaction of Nitrendipine has been evaluated for the elucidation of its photochemical behavior .

- Methods of Application: Nitrendipine amounts during ultraviolet light (UV) irradiation were monitored using high performance liquid chromatography (HPLC) .

- Results or Outcomes: Nitrendipine was photodegraded almost completely within 24 hours along with the generation of some photoproducts .

3. Treatment of Hypertension

- Summary of Application: Nitrendipine is a dihydropyridine calcium channel blocker indicated in the treatment of arterial hypertension .

- Methods of Application: Nitrendipine is administered orally for the treatment of hypertension .

- Results or Outcomes: Nitrendipine effectively reduces blood pressure and is well-tolerated by patients .

4. Treatment of Angina Pectoris

- Summary of Application: Nitrendipine is used alone or with an angiotensin-converting enzyme inhibitor, to treat chronic stable angina pectoris .

- Methods of Application: Nitrendipine is administered orally for the treatment of angina pectoris .

- Results or Outcomes: Nitrendipine helps to reduce the frequency and severity of angina attacks .

5. Treatment of Prinzmetal’s Variant Angina

- Summary of Application: Nitrendipine is used alone or with an angiotensin-converting enzyme inhibitor, to treat Prinzmetal’s variant angina .

- Methods of Application: Nitrendipine is administered orally for the treatment of Prinzmetal’s variant angina .

- Results or Outcomes: Nitrendipine helps to reduce the frequency and severity of angina attacks .

6. Reduction of Cocaine Cardiotoxicity

- Summary of Application: Nitrendipine can reduce the cardiotoxicity of cocaine .

- Methods of Application: The specific methods of application are not detailed in the source, but it would likely involve oral administration of Nitrendipine in a clinical setting .

- Results or Outcomes: Nitrendipine has been found to reduce the cardiotoxic effects of cocaine, potentially improving patient outcomes .

Zukünftige Richtungen

While specific future directions for Nitrendipine Dipropyl Ester are not available, Nitrendipine, a related compound, continues to be used in the treatment of arterial hypertension . Research into improving the solubility and bioavailability of Nitrendipine through the development of nanoparticulate rapidly dissolving tablets has been conducted .

Eigenschaften

IUPAC Name |

dipropyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O6/c1-5-10-28-20(24)17-13(3)22-14(4)18(21(25)29-11-6-2)19(17)15-8-7-9-16(12-15)23(26)27/h7-9,12,19,22H,5-6,10-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFFRNSYMIJOXTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCCC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nitrendipine Dipropyl Ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-amino-5-fluoro-1-[(2R,4R)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidin-2-one](/img/structure/B600895.png)

![Carbonic acid 2,5-dioxo-pyrrolidin-1-yl ester hexahydro-furo[2,3-b]furan-3-yl ester](/img/structure/B600901.png)

![N-[5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanamide](/img/structure/B600910.png)